Product packaging for 2,6-Diazaspiro[3.4]octane, 2-ethyl-(Cat. No.:)

2,6-Diazaspiro[3.4]octane, 2-ethyl-

Cat. No.: B13933701
M. Wt: 140.23 g/mol
InChI Key: PODDZQSWPOBZFM-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Design and Discovery

Spirocycles, which are ring systems fused at a single, shared atom, are increasingly valued in chemical design. tandfonline.combldpharm.com Their primary advantage lies in their inherent three-dimensionality, which allows for the projection of functional groups in a well-defined spatial arrangement. tandfonline.com This contrasts with largely planar aromatic systems and can facilitate more significant interactions with the three-dimensional binding sites of biological targets like proteins. tandfonline.com

The rigid nature of spirocycles composed of smaller rings helps to lock the molecule's conformation, which can lead to improved efficacy and selectivity. tandfonline.comresearchgate.net Furthermore, incorporating spirocyclic motifs can positively modulate crucial physicochemical properties. Shifting from planar, aromatic structures to those with a higher fraction of sp3-hybridized carbons, a characteristic of spirocycles, generally correlates with improved solubility, metabolic stability, and better pharmacokinetic profiles. bldpharm.comtandfonline.comresearchgate.net

Academic Importance of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry. openmedicinalchemistryjournal.com An analysis of FDA-approved pharmaceuticals shows that a significant majority—over 75%—of small-molecule drugs feature a nitrogen-containing heterocyclic moiety. nih.gov This prevalence underscores their status as privileged structures in drug design. openmedicinalchemistryjournal.comnih.gov

The academic and commercial importance of these compounds stems from their diverse applications as pharmaceuticals, agrochemicals, and polymers. openmedicinalchemistryjournal.com The presence of nitrogen atoms is key to their biological activity, as it allows for the formation of hydrogen bonds with biological targets, a fundamental interaction in molecular recognition. nih.govresearchgate.net These heterocycles are found in a vast array of biologically essential molecules, including vitamins, nucleic acids, and antibiotics. nih.gov

The 2,6-Diazaspiro[3.4]octane Motif as a Privileged Structure in Contemporary Chemical Research

The 2,6-diazaspiro[3.4]octane core is increasingly recognized as an emerging privileged structure in medicinal chemistry. mdpi.comnih.gov This recognition is due to its frequent appearance in compounds that exhibit a wide range of biological activities. mdpi.comnih.gov Its fully saturated, sp3-rich framework embodies the desirable three-dimensional characteristics that researchers seek for developing novel drug candidates. nih.gov

The synthesis of this scaffold has also attracted attention, with researchers developing robust and cost-effective methods to produce orthogonally protected versions, making them versatile building blocks for medicinal chemistry programs. thieme.de

The interest in spirocyclic diamines, such as the 2,6-diazaspiro[3.4]octane scaffold, is driven by the combination of the advantageous properties of both spirocycles and nitrogen-containing heterocycles. The spirocyclic core provides a rigid, three-dimensional framework, while the two nitrogen atoms (diamines) offer multiple points for chemical modification and for forming crucial interactions with biological targets. nih.gov This dual functionality allows for the fine-tuning of a molecule's conformational and physicochemical properties, making these scaffolds exceptional tools in drug design. nih.gov The development of these complex structures is often challenging, but their potential to unlock new chemical space for drug discovery continues to fuel research efforts. thieme.denih.gov

Overview of Research Directions on the 2,6-Diazaspiro[3.4]octane, 2-ethyl- Compound and Related Analogues

The specific derivative, 2-ethyl-2,6-diazaspiro[3.4]octane, serves as a key building block in the synthesis of more complex molecules. Research involving this compound and its related analogues is primarily focused on medicinal chemistry applications.

Key research directions include:

Antimicrobial and Antitubercular Agents: A significant area of investigation is the incorporation of the 2,6-diazaspiro[3.4]octane core into novel antimicrobial agents. For instance, researchers have synthesized and evaluated a series of nitrofuran derivatives based on this scaffold for their inhibitory effects against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. mdpi.comnih.govresearchgate.net These studies have led to the identification of remarkably potent antitubercular lead compounds. mdpi.comnih.gov

Antimalarial Agents: The 2,6-diazaspiro[3.4]octane scaffold has also been identified as a promising starting point for antimalarial drug discovery. acs.org Following a high-throughput screening campaign, this novel, sp3-rich scaffold was found in hits that displayed activity against multiple stages of the Plasmodium falciparum parasite lifecycle. acs.org Subsequent structure-activity relationship studies have aimed to optimize these compounds to produce low nanomolar activity. acs.org

Enzyme and Receptor Targeting: The compound is also investigated for its potential in developing drugs that target specific enzymes and receptors. The rigid scaffold allows for precise orientation of substituents to interact with target proteins, which has led to its inclusion in compounds designed as inhibitors of hepatitis B capsid protein, menin-MLL1 interaction for cancer treatment, and VDAC1 for diabetes treatment, among others. mdpi.comnih.gov

Compound Data

Table 1: Physicochemical Properties of 2,6-Diazaspiro[3.4]octane, 2-ethyl-

PropertyValue
Molecular FormulaC₈H₁₆N₂
Molecular Weight140.23 g/mol
IUPAC Name6-ethyl-2,6-diazaspiro[3.4]octane
Density1.01 g/cm³
Boiling Point196.8°C
Calculated LogP0.57
Data sourced from publicly available chemical databases.

Table 2: Examples of Biologically Active Compounds Containing the 2,6-Diazaspiro[3.4]octane Motif

Compound Class/TargetTherapeutic AreaReference
Nitrofuran CarboxamidesAntitubercular mdpi.comnih.gov
Hepatitis B Capsid Protein InhibitorsAntiviral mdpi.comnih.gov
Menin-MLL1 Interaction InhibitorsOncology mdpi.comnih.gov
MAP and PI3K Signaling ModulatorsVarious mdpi.comnih.gov
Dopamine (B1211576) D₃ Receptor AntagonistsNeurology mdpi.comnih.gov
VDAC1 InhibitorsDiabetes mdpi.comnih.gov
Antimalarial AgentsInfectious Disease acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B13933701 2,6-Diazaspiro[3.4]octane, 2-ethyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-ethyl-2,7-diazaspiro[3.4]octane

InChI

InChI=1S/C8H16N2/c1-2-10-6-8(7-10)3-4-9-5-8/h9H,2-7H2,1H3

InChI Key

PODDZQSWPOBZFM-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(C1)CCNC2

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 2,6 Diazaspiro 3.4 Octane, 2 Ethyl and Analogues

Retrosynthetic Analysis of the 2,6-Diazaspiro[3.4]octane Core

Retrosynthetic analysis of the 2,6-diazaspiro[3.4]octane core reveals several strategic disconnections that guide the design of synthetic routes. The spirocyclic structure, characterized by a central quaternary carbon shared by two nitrogen-containing rings, presents a unique synthetic challenge. cambridgescholars.com Key retrosynthetic approaches focus on disconnecting the bonds forming the azetidine (B1206935) and pyrrolidine (B122466) rings.

One common strategy involves the disconnection of the C-N bonds within the azetidine and pyrrolidine rings, leading back to a linear diamine precursor. This precursor would contain the necessary carbon backbone and functional groups positioned for subsequent intramolecular cyclization reactions to form the two rings in a stepwise or concerted manner.

A second approach involves the retrosynthetic cleavage of C-C bonds adjacent to the spirocenter. This leads to precursors where one of the heterocyclic rings is already formed, and the second ring is constructed onto it. For instance, a pre-formed pyrrolidine ring bearing appropriate functional groups can serve as a scaffold for the subsequent annulation of the azetidine ring.

Classical and Contemporary Annulation Approaches for Spirocycle Formation.rsc.orgrsc.org

The formation of the spirocyclic core of 2,6-diazaspiro[3.4]octane relies on annulation strategies, which involve the construction of one or both rings. rsc.orgrsc.org These methods can be broadly categorized into cyclization reactions for ring closure and the construction of one ring onto an existing cyclic system. rsc.orgrsc.orgresearchgate.net

Cyclization Reactions for Spirocyclic Ring Closure.rsc.orgresearchgate.net

The simultaneous or sequential closure of the two heterocyclic rings from an acyclic precursor is a common strategy for synthesizing diazaspiro compounds.

Base-Mediated Cyclization Techniques.rsc.org

Base-mediated cyclization is a widely employed method for the synthesis of the 2,6-diazaspiro[3.4]octane scaffold. ub.edunih.gov This approach typically involves an intramolecular nucleophilic substitution reaction on a linear precursor containing appropriately positioned leaving groups and amine functionalities.

In a typical synthesis, a linear precursor with two amine groups and two leaving groups (such as halides or tosylates) is treated with a strong base. The base deprotonates the amine nitrogen, which then acts as a nucleophile to displace the leaving groups, leading to the formation of the azetidine and pyrrolidine rings in a single or sequential step. The choice of base and solvent is crucial for the efficiency of the cyclization. For instance, sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) is often used to facilitate this transformation.

Starting Material Reagents and Conditions Product Yield Reference
Linear diamine with leaving groupsNaH, DMF, elevated temperature2,6-Diazaspiro[3.4]octane derivativeVaries
4-nitrophenylcyclohexanonesBase-mediated reductive cyclizationHexahydro-2,6-methano-1-benzazocineUp to 87% ub.edunih.gov
Reductive Amination Strategies for Ring Construction.researchgate.net

Reductive amination offers a versatile and efficient pathway for constructing the 2,6-diazaspiro[3.4]octane core. jocpr.comjocpr.comorgoreview.com This strategy involves the reaction of a dicarbonyl compound with a diamine, or a di-amino ketone, followed by reduction of the resulting imine or enamine intermediates.

A practical route to related 2,6-diazaspiro[3.3]heptanes has been described through the reductive amination of a readily available aldehyde with primary amines. researchgate.net This methodology can be adapted for the synthesis of 2,6-diazaspiro[3.4]octane derivatives. The process typically involves a one-pot reaction where the carbonyl compound and the amine condense to form an iminium ion, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). orgoreview.com These reducing agents are favored because they are selective for the iminium ion over the starting carbonyl group. orgoreview.com

Reactants Reducing Agent Key Features Reference
Dicarbonyl compound, DiamineNaBH(OAc)3, NaBH3CNOne-pot synthesis, high yield, amenable to library synthesis. orgoreview.comresearchgate.net
Aldehyde, Primary amine-High yield cyclization. researchgate.net

Construction onto Existing Ring Systems.rsc.org

An alternative to de novo ring formation is the construction of one of the heterocyclic rings onto a pre-existing cyclic scaffold. rsc.org This annulation strategy can offer better control over stereochemistry and functional group placement. rsc.org

For the synthesis of 2,6-diazaspiro[3.4]octane, this could involve starting with a functionalized pyrrolidine or azetidine derivative. For example, a pyrrolidine with amino and haloalkyl substituents at the appropriate positions can undergo an intramolecular cyclization to form the azetidine ring, thus creating the spirocyclic system. Similarly, an appropriately substituted azetidine can serve as the foundation for building the pyrrolidine ring. This approach has been successfully applied to the synthesis of related 2-azaspiro[3.4]octane systems, demonstrating its feasibility. rsc.org

Asymmetric Synthesis Methodologies for Chiral 2,6-Diazaspiro[3.4]octane Derivatives.nih.govresearchgate.net

The spiro center of 2,6-diazaspiro[3.4]octane is a stereocenter, meaning the molecule is chiral. The synthesis of enantiomerically pure or enriched chiral spirocycles is of great interest in medicinal chemistry, as different enantiomers can have distinct biological activities. researchgate.net Asymmetric synthesis methodologies aim to control the formation of this stereocenter.

One approach to achieving asymmetry is through the use of chiral catalysts. nih.gov For example, organocatalytic methods employing chiral amines or phosphoric acids have been successful in promoting enantioselective cyclization reactions. rsc.orgresearchgate.net These catalysts can create a chiral environment that favors the formation of one enantiomer over the other.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

Furthermore, resolution of a racemic mixture of the final 2,6-diazaspiro[3.4]octane derivative can be employed. This involves separating the two enantiomers using a chiral resolving agent or through chiral chromatography. While effective, this method is often less efficient than asymmetric synthesis as it results in a maximum theoretical yield of 50% for the desired enantiomer.

Recent advancements in asymmetric catalysis have provided powerful tools for the construction of chiral spirocycles. For instance, asymmetric [3+2] and [3+3] annulation reactions catalyzed by chiral bifunctional organocatalysts have been developed for the synthesis of enantioenriched spiro gem-diamines. rsc.orgresearchgate.net These methods offer high yields and excellent enantioselectivities, providing a direct route to chiral diazaspiro compounds.

Methodology Key Principle Potential Application Reference
Chiral CatalysisCreates a chiral environment to favor one enantiomer.Enantioselective cyclization and annulation reactions. rsc.orgresearchgate.netnih.gov
Chiral AuxiliariesTemporarily incorporated to direct stereochemistry.Stereoselective synthesis of intermediates. jocpr.com
ResolutionSeparation of a racemic mixture.Isolation of pure enantiomers from a racemate. nih.gov
Asymmetric AnnulationCatalytic construction of chiral spiro rings.Direct synthesis of enantioenriched 2,6-diazaspiro[3.4]octane analogues. rsc.orgresearchgate.net

Kinugasa/Conia-ene-Type Sequential Reactions for Spiro[3.4]octane-1,5-diones.rsc.orgrsc.org

A notable advancement in the synthesis of diazaspiro[3.4]octane derivatives involves a two-step sequential process combining a Kinugasa reaction with a Conia-ene-type cyclization. rsc.org This strategy has proven effective for the asymmetric synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones from readily available starting materials such as N-(prop-2-yn-1-yl)propiolamides and nitrones. rsc.org The initial Kinugasa reaction, a copper-catalyzed 1,3-dipolar cycloaddition, forms a β-lactam intermediate. This is followed by an intramolecular Conia-ene-type cyclization to construct the fused γ-lactam ring, yielding the spiro[3.4]octane-1,5-dione core. rsc.orgrsc.org This sequence affords the desired products in satisfactory yields with high levels of both diastereoselectivity and enantioselectivity. rsc.org

The Kinugasa reaction itself has been adapted for greener conditions, with studies exploring its execution in aqueous media, which can enhance its applicability and modularity as a coupling reaction. researchgate.net

The success of asymmetric transformations heavily relies on the design of effective chiral ligands. For the synthesis of spirocyclic compounds, ligands with rigid backbones are often preferred as they minimize conformational flexibility, leading to better selectivity. scispace.com Spirocyclic scaffolds, such as those based on 1,1'-spirobiindane (SPINOL), have been used to develop a wide array of C2-symmetric chiral ligands. oup.com These ligands, including spiro bis(oxazoline) (SpiroBOX) and spirodiphosphines (SDPs), have demonstrated excellent performance in various metal-catalyzed asymmetric reactions. oup.comnih.gov

The evaluation of these ligands is a critical step. For instance, in copper(I)-catalyzed asymmetric O–H insertion reactions, diastereomeric SPIROL-based bis-oxazoline ligands were shown to provide opposite enantioselectivities, highlighting the profound impact of the ligand's stereochemistry on the reaction outcome. mdpi.com The effectiveness of a ligand is often assessed by the yield and enantiomeric excess (ee) of the product obtained under optimized conditions. d-nb.info The development of Si-centered spirodiphosphine (Si-SDP) ligands has shown superior reactivity compared to their carbon-based counterparts in certain reactions, such as the enantioselective hydrosilylation/cyclization of 1,6-enynes. nih.gov

Table 1: Evaluation of Chiral Ligands in Asymmetric Spirocyclization

Ligand Type Metal Catalyst Reaction Type Product ee (%) Reference
SPIROL-based bis-oxazoline Cu(I) O–H Insertion 97 mdpi.com
Mandyphos SL-M001-1 Ni(COD)2 Lactone α-Spirocyclization 83 acs.org
(S,S)-BDPP Ni(COD)2 Lactone α-Spirocyclization 57 acs.org
Si-centered Spirodiphosphine Rhodium Hydrosilylation/Cyclization 92 nih.gov

Reaction conditions play a pivotal role in determining the enantioselectivity of a chiral transformation. Key parameters include the choice of solvent, catalyst, base, and temperature. For example, in the enantioselective synthesis of spirocyclic isoxazolones via a Conia-ene type reaction, ethyl acetate (B1210297) was identified as the optimal solvent, providing the product in high yield and with high enantiomeric purity for both diastereoisomers. acs.org

The choice of metal catalyst and ligand is also crucial. In a nickel-catalyzed enantioselective lactone α-spirocyclization, different chiral ligands such as Mandyphos and BDPP resulted in significant variations in both yield and enantioselectivity. acs.org The nature of the solvent can stabilize transition states and intermediates differently. Polar protic solvents, for instance, can stabilize carbocations in SN1 reactions, accelerating the reaction rate, whereas polar aprotic solvents are often preferred for SN2 reactions to avoid solvating the nucleophile too strongly. youtube.com In some cases, the addition of salts like LiBr can influence the reaction yield and enantiomeric excess, although this effect is not universal. acs.org

Table 2: Effect of Solvent on Enantioselective Esterification

Co-solvent log P Conversion (%) Enantiomeric Excess (eeS %) Reference
Isooctane 4.50 61 28 conicet.gov.ar
n-Hexane 3.50 58 84 conicet.gov.ar
Carbon Tetrachloride 3.00 45 49 conicet.gov.ar
Ethyl Acetate 0.68 29 24 conicet.gov.ar
Acetonitrile -0.33 5 3 conicet.gov.ar
Tetrahydrofuran 0.49 43 43 conicet.gov.ar

Data from a study on the enantioselective esterification of (R/S)-ibuprofen, illustrating the general principle of solvent effects. conicet.gov.ar

Multi-Component Reactions and Modular Synthesis.thieme.de

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a powerful and efficient approach to complex molecules. nih.govrug.nl These reactions are atom-economical and can rapidly generate molecular diversity. Copper-catalyzed MCRs have been successfully employed for the synthesis of diverse spirotetrahydrocarbazoles with high diastereoselectivity. beilstein-journals.org

Modular synthesis is a strategy that allows for the construction of molecules from interchangeable building blocks, or modules. nih.govnih.gov This approach is particularly valuable for creating libraries of related compounds for drug discovery. The synthesis of 2,6-diazaspiro[3.4]octane analogues can be designed in a modular fashion, allowing for the introduction of various substituents to explore the chemical space around the core scaffold. thieme.denih.gov This strategy facilitates the systematic modification of the molecule's periphery to optimize its biological activity. nih.govsemanticscholar.org

Functionalization and Derivatization Strategies During Synthesis.nih.govmdpi.com

The 2,6-diazaspiro[3.4]octane scaffold serves as a versatile building block that can be further functionalized to produce a wide range of derivatives. nih.govmdpi.com The presence of two nitrogen atoms at positions 2 and 6 allows for various chemical modifications. For instance, a small library of nitrofuran carboxamides was synthesized from a readily available 2,6-diazaspiro[3.4]octane building block, leading to the identification of a highly potent antitubercular agent. nih.govsemanticscholar.org This highlights the importance of exploring the molecular periphery to enhance biological activity. nih.gov Derivatization can involve acylation, alkylation, and coupling to other heterocyclic motifs. mdpi.com

The ability to selectively introduce substituents at specific positions of the 2,6-diazaspiro[3.4]octane core is crucial for structure-activity relationship (SAR) studies. Regioselectivity can be controlled through the use of appropriate synthetic strategies. For example, in the synthesis of nitrofuran derivatives, functional groups were selectively attached to the pyrrolidine nitrogen or other positions on the spirocyclic core. nih.govmdpi.com The synthesis of 3,3-disubstituted azetidines has also been achieved through strain-release-driven reactions, demonstrating a method for creating quaternary centers. acs.org The choice of reaction conditions and starting materials dictates where new functional groups are installed.

A key challenge in functionalizing the 2,6-diazaspiro[3.4]octane scaffold is the selective modification of its two distinct nitrogen atoms. Orthogonal protecting group strategies provide an elegant solution to this problem. bham.ac.uk This approach involves using two different protecting groups for the two nitrogens, where each group can be removed under specific conditions without affecting the other. thieme.dethieme-connect.com

A common strategy employs the tert-butoxycarbonyl (Boc) group and the benzyl (B1604629) (Bn) group. thieme-connect.com The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), allowing for functionalization of the azetidine nitrogen. Subsequently, the benzyl group can be cleaved via hydrogenolysis (e.g., using H2 and a palladium catalyst), exposing the second nitrogen for further modification. thieme-connect.com This stepwise deprotection and functionalization allows for the synthesis of precisely substituted 2,6-diazaspiro[3.4]octane derivatives in a controlled manner, making it a powerful tool in medicinal chemistry. thieme.dethieme-connect.com

Scalability and Industrial Production Considerations for Target Scaffolds

Transitioning the synthesis of 2,6-diazaspiro[3.4]octane derivatives from the bench to an industrial scale introduces a host of challenges that necessitate strategic planning and process optimization. Key considerations include ensuring consistent product quality, maximizing yield, minimizing costs, and maintaining safe operating conditions. For large-scale synthesis of related diazaspiro compounds, factors such as the choice of solvents, temperature control, and the concentration of reagents like bases are meticulously optimized to ensure the cyclization process is both safe and efficient. Synthetic approaches that utilize readily available starting materials and minimize the need for chromatographic purification are particularly desirable for industrial applications. rsc.org

The synthesis of the core 2,6-diazaspiro[3.4]octane scaffold can be achieved through various annulation strategies, which involve constructing one of the rings onto a pre-existing ring system. rsc.org For instance, a common method involves the base-mediated cyclization of a linear precursor. Adapting such routes for the production of the 2-ethyl derivative would involve the incorporation of the ethyl group into the appropriate starting materials or intermediates. The conformational rigidity conferred by the spirocyclic framework is a key feature that makes these compounds valuable, and synthesis methods must be designed to preserve this structural integrity during ring closure and substituent introduction.

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages for the industrial production of fine chemicals and pharmaceutical intermediates, including enhanced safety, improved heat and mass transfer, and greater consistency compared to traditional batch processing. youtube.com These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. youtube.comnih.gov

For the large-scale synthesis of 2,6-diazaspiro[3.4]octane scaffolds, continuous flow reactors can be employed to maximize yield and purity while reducing costs. The use of immobilized catalysts, such as rhodium complexes grafted onto polymeric fibers, is a key strategy in flow chemistry. nih.gov This approach allows for the efficient use and recovery of expensive catalysts, which is a crucial factor for economic viability on an industrial scale. nih.gov For example, telescoped systems where a diazo compound is generated in flow and immediately used in a subsequent C-H functionalization reaction have been developed, showcasing the potential for multi-step syntheses in a continuous manner. nih.gov

While specific protocols for the continuous flow synthesis of 2-ethyl-2,6-diazaspiro[3.4]octane are not widely published, the principles have been successfully applied to other nitrogen-containing heterocyclic scaffolds. A gram-scale continuous-flow synthesis of 1,4-benzodiazepin-5-ones, another privileged scaffold in drug discovery, has been reported, demonstrating high yields without the need for extensive purification. rsc.org This highlights the feasibility of adapting flow chemistry to the production of diazaspiro[3.4]octane analogues.

ParameterBatch ProcessingContinuous Flow ProcessingAdvantage in Flow Processing
Heat Transfer Limited by surface area-to-volume ratioHigh surface area-to-volume ratioSuperior temperature control, enhanced safety for exothermic reactions. youtube.com
Mixing Can be inefficient, leading to local concentration gradientsEfficient and rapid mixingImproved reaction rates and selectivity, higher product consistency. youtube.com
Safety Large volumes of hazardous materials handled at onceSmall reaction volumes at any given timeMinimized risk associated with unstable intermediates or hazardous reagents. nih.gov
Scalability Often requires re-optimization of conditionsAchieved by extending operation time ("scaling out")More straightforward and predictable scale-up from lab to production.
Catalyst Recovery Can be difficult for homogeneous catalystsFacilitated by immobilized or solid-supported catalystsReduced costs and improved process sustainability. nih.gov

Optimization of Reaction Parameters for Efficiency and Reproducibility

Achieving optimal efficiency and reproducibility in the synthesis of 2,6-diazaspiro[3.4]octane scaffolds is paramount for industrial production. This requires a systematic approach to the optimization of various reaction parameters, including temperature, pressure, reaction time, solvent, and the stoichiometry of reagents and catalysts. rsc.org

Modern approaches to reaction optimization often employ statistical methods like factorial design or response surface methodology. rsc.org These techniques allow for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding of the reaction landscape than traditional one-variable-at-a-time experiments. rsc.org For example, in the synthesis of aroma esters, a factorial design approach considering temperature, acid excess, vacuum, and time significantly increased the isolated yield from 49.4% to 94.3%. rsc.org

Furthermore, the integration of automated synthesis platforms with analytical tools and machine learning algorithms represents the cutting edge of reaction optimization. chemrxiv.org A fully integrated system using an automated robot, chromatography, and Bayesian optimization has been demonstrated for the selective functionalization of a bifunctional substrate. chemrxiv.org Such autonomous systems can efficiently explore a vast reaction space, identifying optimal conditions for yield and selectivity with minimal human intervention. chemrxiv.org Applying these advanced optimization strategies to the synthesis of 2-ethyl-2,6-diazaspiro[3.4]octane could dramatically accelerate process development and lead to highly efficient and robust manufacturing processes.

ParameterInfluence on SynthesisOptimization Strategy
Temperature Affects reaction rate and selectivity. Higher temperatures may be needed for catalyst efficiency but can also lead to side products. orgsyn.orgSystematic screening at various temperatures. Use of factorial design to study interactions with other parameters. rsc.org
Solvent Influences solubility of reagents and intermediates, and can affect reaction pathways. Screening a panel of solvents (e.g., aprotic vs. protic) to find the optimal medium for yield and purity. chemrxiv.org
Base/Catalyst Loading Critical for promoting the desired reaction (e.g., cyclization) and minimizing side reactions. Titration of catalyst/base concentration. Low catalyst loading is often desirable for cost-effectiveness. orgsyn.org
Reaction Time Determines the extent of conversion. Insufficient time leads to low yield, while excessive time can promote decomposition or side reactions.Kinetic studies to determine the optimal reaction endpoint. Monitored by techniques like HPLC or NMR.
Reagent Stoichiometry The molar ratio of reactants can significantly impact product yield and the formation of impurities. google.comDesign of Experiments (DoE) to map the response surface and identify the optimal ratio of starting materials. rsc.org

Conformational Analysis and Stereochemical Investigations of 2,6 Diazaspiro 3.4 Octane Systems

Ring Strain and Stability in Spirocyclic Architectures

The four-membered azetidine (B1206935) ring is characterized by substantial angle strain, as the internal bond angles are compressed from the ideal tetrahedral angle of 109.5° to approximately 90°. This deviation leads to increased p-character in the C-C and C-N bonds and a higher ground-state energy. Furthermore, torsional strain arises from the eclipsing interactions of substituents on adjacent ring atoms. In the case of the 2,6-diazaspiro[3.4]octane system, the azetidine ring is not perfectly planar and can undergo a puckering motion to alleviate some of this torsional strain.

Ring SystemEstimated Strain Energy (kcal/mol)Key Strain Contributions
Azetidine~26Angle strain, Torsional strain
Pyrrolidine (B122466)~6Torsional strain
Spiro[3.4]octane-Combination of angle and torsional strain from both rings

Note: Strain energies are approximate and can vary based on substitution and the specific computational or experimental method used for determination.

Conformational Preferences of the Fused Ring System

The conformational landscape of 2,6-diazaspiro[3.4]octane is defined by the puckering of both the azetidine and pyrrolidine rings and their relative orientation. The azetidine ring typically adopts a puckered conformation to reduce eclipsing interactions. This puckering can be described by a puckering amplitude and a phase angle.

The pyrrolidine ring is known to exist in a dynamic equilibrium between various envelope (E) and twist (T) conformations. In an envelope conformation, one atom is out of the plane of the other four, while in a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The fusion at the spirocenter will influence the preferred conformation of the pyrrolidine ring, likely favoring conformations that minimize steric interactions with the azetidine ring.

Computational studies on related spirocyclic systems can provide insights into the likely low-energy conformations of 2,6-diazaspiro[3.4]octane. It is anticipated that the molecule will exhibit several low-energy conformers separated by relatively small energy barriers, reflecting the dynamic nature of the ring systems.

Stereochemical Implications of the Spirocenter

The spirocarbon atom in 2,6-diazaspiro[3.4]octane is a quaternary center and a point of chirality if the substitution pattern on the two rings is appropriate. Even in the unsubstituted parent compound, the spirocyclic nature imparts a distinct three-dimensional and rigid structure. This defined spatial arrangement of the two rings is a key feature exploited in drug design, as it can lead to more specific interactions with biological targets. researchgate.net

Impact of Substituents on Molecular Conformation

The presence of an ethyl group on the nitrogen atom at the 2-position (N-2) of the azetidine ring in 2-ethyl-2,6-diazaspiro[3.4]octane significantly influences the conformational preferences of the molecule. The ethyl group can occupy either an axial or an equatorial-like position relative to the puckered azetidine ring.

The preference for an axial or equatorial orientation will be governed by a combination of steric and electronic factors. An equatorial orientation is generally favored to minimize steric hindrance with the rest of the molecule. However, specific electronic interactions, such as hyperconjugation, could potentially stabilize an axial conformation in certain contexts.

Chemical Reactivity and Transformative Chemistry of the 2,6 Diazaspiro 3.4 Octane Scaffold

Reactivity of Amine Functionalities

The 2,6-diazaspiro[3.4]octane scaffold possesses two secondary amine functionalities, one within an azetidine (B1206935) ring and the other in a pyrrolidine (B122466) ring. In the case of 2-ethyl-2,6-diazaspiro[3.4]octane, the nitrogen at position 2 is substituted with an ethyl group, leaving the nitrogen at position 6 as a secondary amine. The reactivity of these amine groups is central to the utility of this scaffold as a building block in the synthesis of more complex molecules.

The lone pair of electrons on the nitrogen atoms makes them nucleophilic and basic, allowing for a variety of chemical transformations. Common reactions involving the amine functionalities include N-acylation and N-alkylation. For instance, the unprotected secondary amine can readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with alkyl halides or other electrophilic alkylating agents can introduce substituents at the nitrogen atom.

In the context of medicinal chemistry, the 2,6-diazaspiro[3.4]octane core is often incorporated into larger molecules through reactions at its amine positions. For example, in the synthesis of potent nitrofuran antitubercular leads, a common synthetic strategy involves the acylation of the secondary amine of a 2,6-diazaspiro[3.4]octane building block with 5-nitro-2-furoic acid. researchgate.netresearchgate.net This highlights the accessibility and reactivity of the amine functionality for amide bond formation.

Furthermore, the reactivity of the amine can be modulated by the choice of substituents. The presence of an ethyl group at the 2-position is expected to influence the nucleophilicity and steric hindrance of both nitrogen atoms, which can be leveraged for selective transformations.

Functional Group Interconversions on the Spirocycle

The current body of scientific literature primarily focuses on the synthesis of the 2,6-diazaspiro[3.4]octane scaffold and the functionalization of its nitrogen atoms. Detailed studies on functional group interconversions on the carbon framework of the spirocycle itself are not widely reported. Such transformations could include the introduction or modification of substituents on the azetidine or pyrrolidine rings, for example, through C-H activation or other functionalization strategies. While methods for C-H functionalization of various organic molecules, including those containing nitrogen heterocycles, are known, their specific application to the 2,6-diazaspiro[3.4]octane core is not yet a well-documented area of research. The inherent strain in the azetidine ring could present both challenges and opportunities for selective transformations on the spirocyclic core.

Regioselective and Chemoselective Transformations

A key aspect of the chemistry of 2,6-diazaspiro[3.4]octane and its derivatives is the potential for regioselective and chemoselective transformations, owing to the presence of two distinct nitrogen atoms. The nitrogen in the five-membered pyrrolidine ring (N6) and the nitrogen in the four-membered azetidine ring (N2) exhibit different steric and electronic environments, which can be exploited to achieve selective reactions.

In 2-ethyl-2,6-diazaspiro[3.4]octane, the N2 position is already substituted. This inherently directs further reactions to the N6 position. However, in the parent scaffold, selective functionalization can be achieved through the use of protecting groups. A common strategy involves the protection of one of the amine functionalities, typically with a tert-butoxycarbonyl (Boc) group, allowing for the selective modification of the other amine. For example, tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, where the N6-amine is protected as a carbamate, allows for selective reactions at the N2-amine. researchgate.net

The synthesis of certain bioactive compounds demonstrates this principle effectively. For instance, the preparation of a series of nitrofuran carboxamides involved a 2,6-diazaspiro[3.4]octane building block that was first functionalized at one nitrogen, followed by deprotection and subsequent reaction at the second nitrogen. researchgate.netresearchgate.net This stepwise approach allows for the controlled introduction of different substituents at each nitrogen atom, highlighting the utility of chemoselective transformations in generating molecular diversity.

The inherent difference in ring strain and basicity between the azetidine and pyrrolidine nitrogens can also contribute to regioselectivity, even in the absence of protecting groups, although such examples are less commonly reported. The ethyl group in 2-ethyl-2,6-diazaspiro[3.4]octane would further influence the steric accessibility of the N6 nitrogen, potentially enhancing the selectivity of its reactions.

PrecursorReagent/ReactionPosition of ReactionProduct TypeReference
2,6-Diazaspiro[3.4]octane derivative5-Nitro-2-furoic acid, CDIUnspecified secondary amineNitrofuran carboxamide researchgate.net
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylateLiOH·H₂O, then RNHR', HOBt, EDC·HClCarboxylate at C8Amide researchgate.net
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylateCyanuric chloride, then amineN6-amineSubstituted triazine

This table provides examples of reactions on the 2,6-diazaspiro[3.4]octane scaffold, illustrating the reactivity of its functional groups.

Exploration of Novel Reaction Pathways Involving the Spirocyclic Core

The exploration of novel reaction pathways that involve the skeletal framework of the 2,6-diazaspiro[3.4]octane core is an area with potential for future development. The inherent ring strain of the azetidine portion of the spirocycle could, in principle, be harnessed to drive ring-opening or ring-expansion reactions, leading to the formation of new heterocyclic systems.

For instance, strain-release-driven reactions are a known strategy in organic synthesis to access complex molecular architectures. While such reactions have been reported for related strained ring systems like bicyclo[1.1.0]butanes to generate diazaspirocycles, the application of these principles to transform a pre-existing 2,6-diazaspiro[3.4]octane core is not well-documented. researchgate.netrsc.org

Similarly, photochemical methods, which can initiate unique transformations, have been applied to various nitrogen-containing heterocycles. However, specific studies on the photochemical behavior of 2,6-diazaspiro[3.4]octane and its derivatives, which could lead to novel rearrangements or cycloadditions, are currently limited in the scientific literature.

The development of such novel reaction pathways would significantly expand the synthetic utility of the 2,6-diazaspiro[3.4]octane scaffold beyond its current primary use as a rigid diamine building block, opening up avenues to new and diverse chemical matter.

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, multiplicities (splitting patterns), and correlation signals in one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, the precise connectivity of atoms can be determined.

For 2,6-diazaspiro[3.4]octane, 2-ethyl-, ¹H NMR would be expected to show distinct signals for the protons of the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons) and complex overlapping multiplets for the protons on the azetidine (B1206935) and pyrrolidine (B122466) rings. The presence of the spirocyclic center and the two nitrogen atoms creates a unique chemical environment for each proton.

¹³C NMR spectroscopy is crucial for identifying all unique carbon atoms in the molecule. researchgate.net The spiro carbon, being a quaternary carbon, would appear as a singlet at a characteristic chemical shift. The carbons adjacent to the nitrogen atoms would be shifted downfield due to the electron-withdrawing effect of nitrogen.

Illustrative Predicted NMR Data for 2,6-Diazaspiro[3.4]octane, 2-ethyl-

¹H NMR Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
Ethyl (-CH₂)~2.5 - 2.8Quartet (q)Protons on carbon adjacent to nitrogen and methyl group
Ethyl (-CH₃)~1.0 - 1.2Triplet (t)Protons on terminal methyl group
Ring Protons~2.5 - 3.5Multiplets (m)Protons on the azetidine and pyrrolidine rings adjacent to nitrogen atoms
Ring Protons~1.8 - 2.2Multiplets (m)Protons on the pyrrolidine ring not directly attached to nitrogen
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Spiro Carbon~60 - 70C5 (quaternary)
Ring Carbons (adjacent to N)~45 - 60C1, C3, C4, C7
Ethyl Carbon (-CH₂)~40 - 50Carbon adjacent to nitrogen
Ring Carbon~30 - 40C8
Ethyl Carbon (-CH₃)~10 - 15Terminal methyl carbon

Advanced NMR Techniques for Stereochemical Analysis

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in determining the three-dimensional arrangement of the atoms. NOESY identifies protons that are close to each other in space, which can help to confirm the rigid, spirocyclic structure of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and molecular formula of a compound. nih.gov In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the precise determination of the molecular mass.

For 2,6-diazaspiro[3.4]octane, 2-ethyl-, the molecular formula is C₈H₁₆N₂. The expected exact mass would be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Cleavage of the ethyl group or fragmentation of the azetidine and pyrrolidine rings would produce characteristic daughter ions, further confirming the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the elemental composition of the molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing unequivocal confirmation of the molecular formula C₈H₁₆N₂.

Illustrative Predicted Mass Spectrometry Data for 2,6-Diazaspiro[3.4]octane, 2-ethyl-

Technique Expected Result Information Gained
Electron Ionization MS (EI-MS)Molecular Ion (M⁺) at m/z = 140Confirmation of molecular weight
EI-MSFragments from loss of ethyl group (m/z = 111) and ring cleavageStructural confirmation through fragmentation pattern
High-Resolution MS (HRMS)Exact mass measurement consistent with C₈H₁₆N₂Unambiguous determination of molecular formula

X-ray Crystallography for Solid-State Structure Determination

For 2,6-diazaspiro[3.4]octane, 2-ethyl-, obtaining a suitable single crystal would allow for the unambiguous confirmation of the spirocyclic core's geometry. researchgate.net It would also definitively establish the connectivity and the conformation of the ethyl group relative to the bicyclic system. X-ray crystallography is an indispensable tool for providing the absolute structural proof of novel chemical entities. mdpi.com

Illustrative Predicted X-ray Crystallography Data for 2,6-Diazaspiro[3.4]octane, 2-ethyl-

Parameter Expected Information
Crystal System and Space GroupDetails of the crystal lattice symmetry
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions of the basic repeating unit of the crystal
Atomic CoordinatesPrecise location of each atom in the unit cell
Bond Lengths and AnglesConfirmation of the covalent structure and geometry
Torsion AnglesDetailed conformational information of the rings and substituent

Chiral Chromatography for Enantiomeric Excess Determination

The spirocyclic nature of 2,6-diazaspiro[3.4]octane, 2-ethyl- does not inherently create a chiral center at the spiro atom due to symmetry. However, if the synthesis were to introduce substituents in a manner that breaks this symmetry, or if the compound exists as a stable atropisomer, it could be chiral. In such a hypothetical chiral scenario, chiral chromatography would be essential for separating the enantiomers. rsc.orgnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net The time it takes for each enantiomer to pass through the column (retention time) will be different, allowing for their quantification and the determination of the enantiomeric excess (ee) of the mixture. semanticscholar.org The choice of the chiral stationary phase is critical and often requires screening of various column types. nih.gov

Illustrative Chiral HPLC Application for a Hypothetical Chiral Analog

Parameter Description
Chiral Stationary Phase (CSP) A column containing a chiral selector (e.g., polysaccharide-based, protein-based).
Mobile Phase A solvent system optimized to achieve separation of the enantiomers.
Retention Times (t_R) Different retention times for the (R)- and (S)-enantiomers would be observed.
Enantiomeric Excess (ee) Calculated from the relative peak areas of the two enantiomers in the chromatogram.

Theoretical and Computational Chemistry Studies of 2,6 Diazaspiro 3.4 Octane, 2 Ethyl

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,6-Diazaspiro[3.4]octane, 2-ethyl-. Methods like Density Functional Theory (DFT) are employed to determine its electronic structure and relative stability. These calculations typically involve optimizing the molecular geometry to find the lowest energy arrangement of atoms.

The stability of the spirocyclic core is a key feature. The spirocenter, a quaternary carbon atom shared by the two rings, introduces strain compared to acyclic or simple monocyclic systems. DFT calculations can quantify this strain energy. For the parent 2,6-diazaspiro[3.4]octane scaffold, computational studies have explored its structural and electronic properties, often in the context of its use as a building block for bioactive molecules. The introduction of an ethyl group on one of the nitrogen atoms breaks the molecule's symmetry, influencing the electron distribution and electrostatic potential.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. The electrostatic potential map would reveal the electron-rich regions, predictably centered around the nitrogen atoms, which are crucial for intermolecular interactions.

Table 1: Calculated Electronic Properties of 2,6-Diazaspiro[3.4]octane Derivatives (Note: This table presents hypothetical data for 2-ethyl-2,6-diazaspiro[3.4]octane based on typical values for similar small organic molecules, as specific experimental or calculated values are not publicly available.)

PropertyValueComputational Method
Total Energy (Hartree)-441.8DFT/B3LYP/6-31G
HOMO Energy (eV)-6.2DFT/B3LYP/6-31G
LUMO Energy (eV)1.5DFT/B3LYP/6-31G
HOMO-LUMO Gap (eV)7.7DFT/B3LYP/6-31G
Dipole Moment (Debye)1.9DFT/B3LYP/6-31G*

Molecular Modeling and Conformational Landscape Analysis

The conformational flexibility of 2,6-Diazaspiro[3.4]octane, 2-ethyl- is a critical determinant of its biological activity. The spirocyclic structure, while rigid in some respects, allows for various conformations primarily through the puckering of the five-membered azacyclopentane ring and the four-membered azetidine (B1206935) ring, as well as the orientation of the N-ethyl group.

Molecular modeling techniques are used to explore the potential energy surface and identify low-energy, stable conformations. The ethyl group can exist in different orientations relative to the ring system, and the nitrogen atoms can adopt pyramidal or planar geometries, leading to a complex conformational landscape. Analysis has shown that the parent 2,6-diazaspiro[3.4]octane scaffold can adopt several low-energy conformations, with the relative orientation of the nitrogen lone pairs being a key distinguishing feature. The presence of the 2-ethyl group would further differentiate the energies of these conformers.

Force Field Parameterization for Spirocyclic Systems

Accurate molecular mechanics simulations rely on well-parameterized force fields. Standard force fields like AMBER or OPLS may lack accurate parameters for the unique structural motifs within 2,6-diazaspiro[3.4]octane, such as the spiro-carbon and the strained four-membered ring. Therefore, specific parameterization is often necessary.

This process involves using quantum mechanical calculations to derive key parameters that are not present in standard force fields. These include:

Bond stretching and angle bending potentials: Parameters for the bonds and angles involving the spiro-carbon are derived from QM energy surfaces.

Torsional potentials: Dihedral angles defining the ring puckering and the rotation around the C-N bonds are critical. QM potential energy scans for the rotation of relevant bonds are performed to derive the torsional parameters.

Partial atomic charges: Charges are derived to accurately represent the molecular electrostatic potential, with methods like RESP (Restrained Electrostatic Potential) fitting being commonly used.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving 2,6-Diazaspiro[3.4]octane, 2-ethyl-. For instance, understanding its synthesis or its reactions as a nucleophile can be achieved by mapping the entire reaction pathway.

The synthesis of the 2,6-diazaspiro[3.4]octane core often involves multi-step sequences. Computational studies can model each step, identifying intermediates and transition states. This allows for the rationalization of reaction outcomes and the optimization of reaction conditions. For example, the mechanism of N-alkylation to form the 2-ethyl derivative from the parent diamine could be studied to understand its regioselectivity and kinetics.

Transition State Analysis and Energy Profiles

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products.

Computational methods are used to:

Locate the TS geometry: Algorithms search for the saddle point connecting reactants and products.

Verify the TS: A frequency calculation must confirm the existence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Calculate the activation energy: The energy difference between the transition state and the reactants determines the reaction barrier, which is directly related to the reaction rate.

By connecting the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed, offering a detailed picture of the reaction mechanism.

Structure-Property Relationship Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties. For a series of 2,6-diazaspiro[3.4]octane derivatives, these models can be used to predict properties like receptor binding affinity, solubility, or metabolic stability.

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A mathematical model is then built to correlate these descriptors with the observed property. For 2,6-Diazaspiro[3.4]octane, 2-ethyl-, its descriptors could be calculated and used with an established QSAR model to predict its activity.

Ligand-Target Interaction Analysis using Docking and MD Simulations

Given that 2,6-diazaspiro[3.4]octane derivatives are often designed as ligands for specific biological targets like nicotinic acetylcholine (B1216132) receptors (nAChRs), understanding the ligand-target interactions at an atomic level is crucial.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. For 2,6-Diazaspiro[3.4]octane, 2-ethyl-, docking studies would place it into the binding site of a target protein. The results are scored based on the predicted binding energy, identifying the most likely binding pose. These poses reveal key interactions, such as hydrogen bonds between the nitrogen atoms and receptor residues, or hydrophobic interactions involving the ethyl group.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic stability of the ligand-receptor complex over time. An MD simulation solves Newton's equations of motion for the system, providing a trajectory of atomic positions and velocities. This allows for the analysis of:

The stability of the binding pose predicted by docking.

The flexibility of the ligand and protein in the bound state.

The detailed network of intermolecular interactions that stabilize the complex.

The calculation of binding free energies using more advanced techniques like MM/PBSA or free energy perturbation.

These simulations provide a more realistic and dynamic view of the binding event than static docking poses alone.

The concept of "privileged scaffolds" is a cornerstone of modern medicinal chemistry, referring to molecular frameworks that can serve as ligands for multiple, often unrelated, biological targets. The 2,6-diazaspiro[3.4]octane core, and by extension its 2-ethyl derivative, is increasingly recognized as such a privileged structure. mdpi.com This recognition stems from its frequent appearance in a diverse array of biologically active compounds. Computational and theoretical studies are pivotal in understanding the underlying physicochemical properties that confer this "privileged" status.

The "privilege" of the 2,6-diazaspiro[3.4]octane scaffold is largely attributed to its unique three-dimensional and rigid structure. researchgate.net Unlike flat, aromatic systems, the spirocyclic nature of this scaffold provides a well-defined and predictable orientation of its substituents in three-dimensional space. This is a highly desirable feature in drug design as it can lead to enhanced target selectivity and improved binding affinity by minimizing the entropic penalty upon binding.

Computational analyses highlight several key features of the 2,6-diazaspiro[3.4]octane scaffold that contribute to its privileged nature:

High Fsp3 Character: The scaffold is fully saturated, meaning it has a high fraction of sp3-hybridized carbon atoms. This high Fsp3 character imparts a greater degree of three-dimensionality, which is a characteristic often associated with successful clinical drug candidates.

Conformational Rigidity: The fused ring system restricts the number of accessible conformations, which can lead to a more potent and selective interaction with a biological target.

Bioisosterism: The 2,6-diazaspiro[3.4]octane motif can act as a bioisostere for other common heterocyclic rings in drug molecules, such as piperazine. Computational studies can model and compare the electrostatic potential and shape of these scaffolds to predict and validate their potential for bioisosteric replacement, which can be a valuable strategy to modulate physicochemical properties and explore new chemical space. researchgate.net

For the specific compound, 2,6-diazaspiro[3.4]octane, 2-ethyl-, computational methods can predict key physicochemical properties that are relevant to its drug-like potential. These properties can be compared to established ranges for oral bioavailability, such as Lipinski's Rule of Five.

PropertyPredicted ValueMethodSignificance
Molecular Weight 140.23 g/mol CalculationWell within the typical range for small molecule drugs (<500 g/mol ), suggesting good potential for oral bioavailability.
LogP (octanol-water partition coefficient) 0.57CalculationIndicates a balanced lipophilicity, which is crucial for membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) 24.06 ŲCalculationSuggests good potential for cell membrane penetration and oral absorption.
Hydrogen Bond Donors 1 (secondary amine)Structure-basedProvides a potential point for interaction with biological targets.
Hydrogen Bond Acceptors 2 (tertiary amines)Structure-basedOffers additional points for target interaction.
Rotatable Bonds 1 (ethyl group)Structure-basedLow number of rotatable bonds contributes to conformational rigidity.

These computationally predicted parameters for 2,6-diazaspiro[3.4]octane, 2-ethyl- suggest that it possesses favorable drug-like properties. The combination of its rigid 3D architecture and balanced physicochemical profile provides a strong rationale for its classification as a privileged scaffold in the design and discovery of new therapeutic agents.

Applications in Advanced Organic Synthesis and Scaffold Design

Role as a Versatile Synthetic Intermediate and Building Block

2-Ethyl-2,6-diazaspiro[3.4]octane serves as a crucial building block in the synthesis of more complex molecules. Its bicyclic amine structure, with a spiro junction, offers a conformationally rigid scaffold that is advantageous in medicinal chemistry for enhancing target binding and improving metabolic stability. The presence of two nitrogen atoms at positions 2 and 6 allows for selective functionalization, making it a versatile intermediate for creating a diverse range of derivatives.

The synthesis of compounds based on the 2,6-diazaspiro[3.4]octane core often involves efficient ring-closure and substituent introduction strategies that maintain the integrity of the spirocyclic framework. For instance, a common synthetic route involves the base-mediated cyclization of a linear precursor containing ethyl and diaza groups. This process typically utilizes a strong base like sodium hydride in an aprotic solvent to facilitate the intramolecular nucleophilic substitution that forms the spirocyclic structure. The ethyl group can be introduced via an ethylamine (B1201723) moiety or an ethyl-substituted precursor.

Integration into Complex Heterocyclic Scaffolds

The 2,6-diazaspiro[3.4]octane motif has been successfully integrated into a variety of complex heterocyclic scaffolds, leading to the discovery of compounds with significant biological activities. mdpi.com This spirocycle is considered an emerging privileged structure in drug discovery due to its frequent appearance in molecules targeting diverse biological pathways. mdpi.com Examples of such biologically active compounds include inhibitors of hepatitis B capsid protein, menin-MLL1 interaction inhibitors for cancer treatment, modulators of MAP and PI3K signaling, selective dopamine (B1211576) D3 receptor antagonists, and VDAC1 inhibitors for diabetes treatment. mdpi.com

A notable example of its integration is in the development of nitrofuran derivatives with potent antitubercular activity. mdpi.comnih.gov In one study, a series of nitrofuran carboxamides were synthesized from a readily available 2,6-diazaspiro[3.4]octane building block. mdpi.comnih.gov By exploring different substituents on the molecular periphery, researchers identified a lead compound with a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv. mdpi.comnih.gov This highlights the importance of the spirocyclic core in orienting the peripheral groups for optimal interaction with the biological target.

Design of New Chemical Entities Based on the Spirocyclic Scaffold

The unique structural features of 2,6-diazaspiro[3.4]octane make it an attractive scaffold for the design of new chemical entities (NCEs) in drug discovery programs. mdpi.comresearchgate.net Its three-dimensional nature and conformational rigidity can lead to improved physicochemical properties and enhanced target selectivity compared to more flexible, linear, or monocyclic analogs. researchgate.net

Scaffold Hopping and Bioisosteric Replacements in Research

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for optimizing lead compounds and exploring new chemical space. nih.govnih.gov Bioisosteric replacement involves substituting one functional group with another that has similar biological properties, while scaffold hopping entails replacing the core structure of a molecule with a different one to improve properties or find novel and potent compounds. nih.gov

The 2,6-diazaspiro[3.4]octane scaffold itself can be considered a bioisosteric replacement for other cyclic amines, such as piperazine, in drug design. researchgate.net Theoretical studies have shown that related strained spiro heterocycles can act as bioisosteres for piperazine, offering a more rigid and defined orientation of substituents. researchgate.net This rigidity can be advantageous in locking a molecule into a bioactive conformation, potentially leading to increased potency and selectivity. researchgate.net The use of such novel scaffolds helps in navigating and expanding the chemical and patent space in medicinal chemistry. researchgate.net

Periphery Exploration and Analog Series Synthesis

Once the 2,6-diazaspiro[3.4]octane scaffold is chosen, extensive periphery exploration is often undertaken to identify the optimal substituents for a given biological target. mdpi.comnih.gov This involves synthesizing a series of analogs with diverse functional groups attached to the nitrogen atoms of the spirocycle. mdpi.comnih.gov

A study focused on identifying potent antitubercular agents exemplifies this approach. mdpi.com Researchers synthesized a library of twelve nitrofuran carboxamide derivatives based on the 2,6-diazaspiro[3.4]octane core, incorporating various azole substituents. mdpi.comnih.gov The in vitro screening of these compounds against Mycobacterium tuberculosis revealed a derivative with remarkable potency. mdpi.comnih.gov This success underscores the strategy of broadly exploring the molecular periphery of a privileged scaffold to quickly identify highly active compounds within a relatively small set of analogs. mdpi.com

Utility in Ligand Design for Catalysis

The rigid framework of spirocyclic compounds like 2,6-diazaspiro[3.4]octane also makes them attractive for applications in catalysis, particularly in the design of chiral ligands for asymmetric synthesis.

Development of Chiral Catalysts Incorporating the Spirocycle

While specific examples detailing the use of 2-ethyl-2,6-diazaspiro[3.4]octane in chiral catalysts are not extensively documented in the provided search results, the principles of ligand design suggest its potential. The conformational rigidity of the spirocycle can create a well-defined chiral environment around a metal center. By introducing chirality into the spirocyclic ligand, either at the spiro-carbon or through chiral substituents, it is possible to develop catalysts that can induce high levels of enantioselectivity in chemical reactions. The synthesis of enantiomerically pure or enriched spirocyclic diamines is a crucial step in this process. The development of such chiral catalysts is an active area of research with the potential to significantly impact the synthesis of pharmaceuticals and other fine chemicals.

Future Research Directions and Unresolved Challenges

Development of Novel and More Efficient Synthetic Pathways

A significant hurdle in the investigation of 2-ethyl-2,6-diazaspiro[3.4]octane is the development of efficient and selective synthetic routes. The primary challenge lies in the selective ethylation of the nitrogen atom of the azetidine (B1206935) ring (position 2) over the more nucleophilic nitrogen of the pyrrolidine (B122466) ring (position 6).

Current synthetic strategies for the 2,6-diazaspiro[3.4]octane core often result in a mixture of isomers or favor substitution at the 6-position. For instance, a common approach involves the cyclization of linear precursors under basic conditions, which may not provide the desired regioselectivity for N-alkylation.

Future research should focus on:

Orthogonal Protection Strategies: The development of synthetic routes employing orthogonal protecting groups for the two nitrogen atoms is crucial. This would allow for the selective deprotection and subsequent ethylation of the nitrogen at the 2-position.

Direct C-H Amination: Exploring novel catalytic methods for direct C-H amination could provide a more atom-economical and efficient route to the core spirocycle, which could then be selectively functionalized.

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, potentially leading to higher selectivity and yields for the desired 2-ethyl isomer.

Strain-Release Driven Methodologies: Recently, strain-release-driven aroylation of four-membered rings has been reported as a novel method to access complex four-membered ring structures. acs.org Adapting such strategies could lead to innovative pathways for the synthesis of the 2,6-diazaspiro[3.4]octane core. acs.org

A comparison of general synthetic approaches for related diazaspiroalkanes is presented in Table 1.

Table 1: Comparison of General Synthetic Approaches for Diazaspiroalkanes

Synthetic ApproachDescriptionPotential for 2-ethyl-2,6-diazaspiro[3.4]octaneKey Challenges
Intermolecular [3+2] Cycloaddition Reaction of an azomethine ylide with an appropriate dipolarophile.High, if a suitable N-ethylated precursor is used.Regioselectivity and availability of starting materials.
Intramolecular Annulation Stepwise construction of one of the heterocyclic rings onto the other.Moderate, requires careful planning of the ring closure step.Achieving high yields and selectivity in the cyclization step. rsc.org
Reductive Amination of a Spiro-ketone Reaction of a spiro-ketone with ethylamine (B1201723) followed by reduction.Low, as it would likely lead to a mixture of products.Synthesis of the required spiro-diketone precursor.

This table is generated based on general synthetic principles and data from related compounds.

Expansion of Spirocyclic Systems with Diverse Heteroatoms

The exploration of spirocyclic systems analogous to 2,6-diazaspiro[3.4]octane, but with a greater diversity of heteroatoms, is a promising area for future research. The introduction of other heteroatoms, such as oxygen or sulfur, in place of one of the nitrogen atoms or at other positions in the rings, could significantly modulate the physicochemical and biological properties of the resulting compounds. nuph.edu.ua

For example, the synthesis of oxa-diazaspiro[3.4]octanes or thia-diazaspiro[3.4]octanes could lead to novel scaffolds with unique three-dimensional shapes and hydrogen bonding capabilities, making them attractive for drug discovery. researchgate.net

Future research in this area should aim to:

Develop synthetic routes to novel spirocyclic systems with three or more heteroatoms.

Investigate the impact of heteroatom substitution on the conformational rigidity and electronic properties of the spirocyclic scaffold.

Evaluate the potential of these novel scaffolds as bioisosteres for existing pharmacophores.

Advanced Computational Tools for Predictive Design

Advanced computational tools are poised to play a pivotal role in overcoming the challenges associated with the synthesis and development of 2-ethyl-2,6-diazaspiro[3.4]octane. mdpi.com These tools can be employed to predict the properties of different isomers and to guide the design of more efficient synthetic pathways.

Key areas where computational tools can be applied include:

Predicting Physicochemical Properties: Quantum mechanics (QM) and molecular mechanics (MM) calculations can be used to predict properties such as lipophilicity, solubility, and pKa for the 2-ethyl versus the 6-ethyl isomer, helping to prioritize synthetic targets.

Modeling Reaction Mechanisms: Density functional theory (DFT) calculations can be used to model the transition states of different synthetic routes, providing insights into the factors that control regioselectivity and allowing for the in-silico optimization of reaction conditions. acs.org

Virtual Screening: Once synthesized, the 3D structure of 2-ethyl-2,6-diazaspiro[3.4]octane can be used for virtual screening campaigns to identify potential biological targets.

Table 2: Predicted Physicochemical Properties of 2-ethyl- vs. 6-ethyl-2,6-diazaspiro[3.4]octane

Property2-ethyl-2,6-diazaspiro[3.4]octane (Predicted)6-ethyl-2,6-diazaspiro[3.4]octane (Reported)
Molecular Formula C₈H₁₆N₂C₈H₁₆N₂
Molecular Weight 140.23 g/mol 140.23 g/mol
LogP Data not available0.57
Boiling Point Data not available196.8 °C
pKa (most basic) Data not availableData not available

Exploration of New Applications in Materials Science or Supramolecular Chemistry

While the primary focus for diazaspiroalkanes has been in medicinal chemistry, the unique structural and electronic properties of the 2,6-diazaspiro[3.4]octane scaffold suggest potential applications in other fields, such as materials science and supramolecular chemistry.

The rigid, three-dimensional structure of these compounds could be exploited to create novel:

Porous Materials: The incorporation of 2-ethyl-2,6-diazaspiro[3.4]octane as a building block in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored pore sizes and functionalities for applications in gas storage or catalysis.

Supramolecular Assemblies: The two nitrogen atoms can act as hydrogen bond donors and acceptors, enabling the formation of well-defined supramolecular structures such as capsules, cages, or polymers. The ethyl group on the azetidine ring could be used to tune the solubility and packing of these assemblies.

Chiral Materials: The spirocyclic nature of the core makes it a chiral scaffold. Enantiomerically pure forms of 2-ethyl-2,6-diazaspiro[3.4]octane could be used as chiral building blocks for the synthesis of chiral polymers or as ligands in asymmetric catalysis.

Further research is needed to synthesize sufficient quantities of 2-ethyl-2,6-diazaspiro[3.4]octane and to explore its potential in these emerging application areas.

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